molecular formula C16H22INO5 B8213660 Methyl 3-(3-((tert-butoxycarbonyl)amino)propoxy)-4-iodobenzoate

Methyl 3-(3-((tert-butoxycarbonyl)amino)propoxy)-4-iodobenzoate

Cat. No.: B8213660
M. Wt: 435.25 g/mol
InChI Key: WRQMHMOLVMSFTN-UHFFFAOYSA-N
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Description

Methyl 3-(3-((tert-butoxycarbonyl)amino)propoxy)-4-iodobenzoate: is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-((tert-butoxycarbonyl)amino)propoxy)-4-iodobenzoate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran and reagents like potassium tert-butoxide .

Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-((tert-butoxycarbonyl)amino)propoxy)-4-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodobenzoate moiety can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction processes, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzoates, while oxidation and reduction reactions can yield different oxidized or reduced derivatives.

Scientific Research Applications

Methyl 3-(3-((tert-butoxycarbonyl)amino)propoxy)-4-iodobenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-(3-((tert-butoxycarbonyl)amino)propoxy)-4-iodobenzoate exerts its effects involves its interaction with various molecular targets The tert-butoxycarbonyl group provides protection to the amino group, allowing for selective reactions at other sites of the molecule

Comparison with Similar Compounds

Uniqueness: Methyl 3-(3-((tert-butoxycarbonyl)amino)propoxy)-4-iodobenzoate is unique due to the presence of both the tert-butoxycarbonyl-protected amino group and the iodobenzoate moiety. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

methyl 4-iodo-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22INO5/c1-16(2,3)23-15(20)18-8-5-9-22-13-10-11(14(19)21-4)6-7-12(13)17/h6-7,10H,5,8-9H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQMHMOLVMSFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1=C(C=CC(=C1)C(=O)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22INO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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